molecular formula C14H13BrClNO2S B10962217 N-(4-bromo-2-chlorophenyl)-4-ethylbenzenesulfonamide

N-(4-bromo-2-chlorophenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10962217
M. Wt: 374.7 g/mol
InChI Key: IBMUDTRHGDZOMR-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bromine and chlorine substituted phenyl ring attached to a sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE typically involves the bromination and chlorination of phenyl rings followed by sulfonamide formation. One common method involves the bromination of 2-chlorophenol in the presence of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-chlorophenol . This intermediate can then be reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13BrClNO2S

Molecular Weight

374.7 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C14H13BrClNO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3

InChI Key

IBMUDTRHGDZOMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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